molecular formula C17H22N4O2 B12230646 1-Cyclobutanecarbonyl-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine

1-Cyclobutanecarbonyl-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine

Cat. No.: B12230646
M. Wt: 314.4 g/mol
InChI Key: FYDWSGCGTWWLDI-UHFFFAOYSA-N
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Description

1-Cyclobutanecarbonyl-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine is a complex organic compound that features a unique combination of cyclobutanecarbonyl and imidazo[1,2-b]pyridazin-6-yloxy groups attached to a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in targeting specific kinases involved in various diseases.

Preparation Methods

The synthesis of 1-Cyclobutanecarbonyl-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine typically involves multiple steps, including the formation of the imidazo[1,2-b]pyridazine core and subsequent functionalization. Common synthetic routes include:

    Multicomponent Reactions: These reactions involve the combination of multiple reactants in a single step to form the desired product.

    Condensation Reactions: These reactions involve the joining of two molecules with the loss of a small molecule, such as water.

    Intramolecular Cyclizations: These reactions involve the formation of a ring structure within a single molecule.

    Tandem Reactions: These reactions involve multiple sequential steps that occur in a single reaction vessel.

    Carbon-Hydrogen, Carbon-Carbon, and Carbon-Nitrogen Bond Formation: These reactions involve the formation of new bonds between carbon and hydrogen, carbon and carbon, and carbon and nitrogen atoms.

Chemical Reactions Analysis

1-Cyclobutanecarbonyl-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon).

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Cyclobutanecarbonyl-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential effects on various biological pathways and processes.

    Medicine: It is investigated for its potential therapeutic applications, particularly in targeting specific kinases involved in diseases such as cancer and inflammatory disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclobutanecarbonyl-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine involves its interaction with specific molecular targets, such as kinases. These interactions can lead to the inhibition of kinase activity, which in turn affects various cellular pathways involved in cell growth, differentiation, and apoptosis. The compound’s ability to bind to the hinge region of kinases and its selectivity and potency are influenced by substitutions at specific positions on the imidazo[1,2-b]pyridazine core .

Comparison with Similar Compounds

1-Cyclobutanecarbonyl-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H22N4O2

Molecular Weight

314.4 g/mol

IUPAC Name

cyclobutyl-[4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidin-1-yl]methanone

InChI

InChI=1S/C17H22N4O2/c22-17(14-2-1-3-14)20-9-6-13(7-10-20)12-23-16-5-4-15-18-8-11-21(15)19-16/h4-5,8,11,13-14H,1-3,6-7,9-10,12H2

InChI Key

FYDWSGCGTWWLDI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)N2CCC(CC2)COC3=NN4C=CN=C4C=C3

Origin of Product

United States

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